molecular formula C6H5ClN2O2 B1591111 2-Chloro-3-nitroaniline CAS No. 3970-41-0

2-Chloro-3-nitroaniline

Cat. No.: B1591111
CAS No.: 3970-41-0
M. Wt: 172.57 g/mol
InChI Key: CMYQDOILKQVRGN-UHFFFAOYSA-N
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Description

2-Chloro-3-nitroaniline is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of aniline, where the amino group is substituted with a nitro group and a chlorine atom. This compound is commonly used in the synthesis of dyes, pigments, and other organic compounds due to its unique chemical properties .

Scientific Research Applications

2-Chloro-3-nitroaniline has several applications in scientific research:

Safety and Hazards

2-Chloro-3-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

It is known that nitroaromatic compounds like 2-Chloro-3-nitroaniline can interact with various enzymes and proteins

Cellular Effects

Nitroaromatic compounds are known to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Nitroaromatic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently lacking

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported. Studies are needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Nitroaromatic compounds can be involved in various metabolic pathways, interacting with different enzymes and cofactors

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently lacking . Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3-nitroaniline can be synthesized through the nitration of 2-chloroaniline. The process involves the reaction of 2-chloroaniline with a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature. The reaction typically proceeds as follows: [ \text{C6H4ClNH2} + \text{HNO3} \rightarrow \text{C6H4ClNO2} + \text{H2O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation. [ \text{C6H4ClNO2} + 6\text{H} \rightarrow \text{C6H4ClNH2} + 2\text{H2O} ]

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 3-nitroaniline. [ \text{C6H4ClNO2} + \text{OH}^- \rightarrow \text{C6H4NO2NH2} + \text{Cl}^- ]

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products:

Comparison with Similar Compounds

  • 2-Chloro-4-nitroaniline
  • 5-Chloro-2-nitroaniline
  • 4-Chloro-3-nitroaniline

Comparison: 2-Chloro-3-nitroaniline is unique due to the position of the nitro and chlorine groups on the aromatic ring. This positioning affects its reactivity and the types of reactions it can undergo. For example, 2-chloro-4-nitroaniline has the nitro group in the para position relative to the amino group, which can lead to different reactivity patterns and applications .

Properties

IUPAC Name

2-chloro-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYQDOILKQVRGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557542
Record name 2-Chloro-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3970-41-0
Record name 2-Chloro-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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